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molecular formula C9H14O4 B135735 Ethyl 2,4-dioxoheptanoate CAS No. 36983-31-0

Ethyl 2,4-dioxoheptanoate

Cat. No. B135735
M. Wt: 186.2 g/mol
InChI Key: DMAUJRWSYKLVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05315013

Procedure details

To refluxing solution of sodium ethoxide (51.2 g, 0.75 mmol) in ethanol (170 ml) was added dropwise over 30 minutes a solution of 2-pentanone (59 g, 0.68 mol) in diethyl oxalate (99 g, 0.68 mol). The resulting turbid yellow mixture was refluxed further for 2 hours, cooled to room temperature, poured over 500 g ice with stirring and adjusted to pH 1-2 with concentrated sulfuric acid (~40 ml). The organic phase was extracted with benzene (3×300 ml), washed once with saturated aqueous sodium chloride and dried over anhydrous sodium sulfate, before being filtered, concentrated, and fractionally distilled at 0.1 mm Hg to give 48.2 g (38%) of the title compound as a yellow liquid; b.p. 85-95° C.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
2-pentanone
Quantity
59 g
Type
reactant
Reaction Step Two
Quantity
99 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[CH3:5][C:6](=[O:10])[CH2:7][CH2:8][CH3:9].[C:11]([O:18][CH2:19][CH3:20])(=[O:17])[C:12]([O:14]CC)=O.S(=O)(=O)(O)O>C(O)C>[O:14]=[C:12]([CH2:5][C:6](=[O:10])[CH2:7][CH2:8][CH3:9])[C:11]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2-pentanone
Quantity
59 g
Type
reactant
Smiles
CC(CCC)=O
Name
Quantity
99 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting turbid yellow mixture was refluxed further for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with benzene (3×300 ml)
WASH
Type
WASH
Details
washed once with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled at 0.1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)CC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 48.2 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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